tert-Butyl 3-((4-bromo-2-fluorophenoxy)methyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((4-bromo-2-fluorophenoxy)methyl)azetidine-1-carboxylate is a synthetic organic compound that features a tert-butyl group, a bromine atom, and a fluorine atom attached to a phenoxy group, which is further linked to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((4-bromo-2-fluorophenoxy)methyl)azetidine-1-carboxylate typically involves multiple steps, starting with the preparation of the azetidine ring and subsequent functionalization. One common method involves the reaction of 4-bromo-2-fluorophenol with tert-butyl 3-azetidinecarboxylate in the presence of a suitable base and solvent. The reaction conditions often include temperatures ranging from room temperature to reflux, depending on the specific reagents and solvents used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((4-bromo-2-fluorophenoxy)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura couplings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidine derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
tert-Butyl 3-((4-bromo-2-fluorophenoxy)methyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((4-bromo-2-fluorophenoxy)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can influence its binding affinity and specificity. The azetidine ring provides a rigid framework that can enhance its interaction with biological targets, potentially leading to inhibitory or modulatory effects on enzyme activity or receptor function .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate
- tert-Butyl 4-Fluoro-3-oxopiperidine-1-carboxylate
Uniqueness
tert-Butyl 3-((4-bromo-2-fluorophenoxy)methyl)azetidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the azetidine ring, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 3-[(4-bromo-2-fluorophenoxy)methyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrFNO3/c1-15(2,3)21-14(19)18-7-10(8-18)9-20-13-5-4-11(16)6-12(13)17/h4-6,10H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFHNAVWCTZSMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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